

Application Notes: Synthesis of Nicotinic Acid Derivatives Using Nicotinic Anhydride

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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

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Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial scaffolds in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and lipid-lowering properties.[1][2][3] **Nicotinic anhydride** ($C_{12}H_8N_2O_3$) is a reactive, stable, and easy-to-handle acylating agent, serving as a key intermediate for the synthesis of various nicotinic acid derivatives, particularly amides (nicotinamides).[4] As a symmetrical anhydride, it offers a straightforward approach for introducing the nicotinoyl group into a molecule.

This document provides detailed protocols for the synthesis of **nicotinic anhydride** and its subsequent use in the N-acylation of amines to produce a library of nicotinic acid derivatives.

Mechanism of Action: N-Acylation

The reaction between **nicotinic anhydride** and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of nicotinic acid as a leaving group. The final product is an N-substituted nicotinamide.[5][7] Typically, the reaction requires two equivalents of the amine, as the second equivalent acts as a base to neutralize the nicotinic acid byproduct, forming a nicotinate salt.[5][8]

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Anhydride from Nicotinic Acid

This protocol details the synthesis of **nicotinic anhydride** from nicotinic acid using triethylamine and phosgene, adapted from a procedure known for its simplicity and high yield. [\[9\]](#)

Materials:

- Nicotinic Acid
- Anhydrous Benzene
- Triethylamine (freshly distilled)
- 12.5% Phosgene solution in benzene
- Anhydrous Cyclohexane
- 500-mL three-necked, round-bottomed flask
- Sealed Hershberg stirrer
- Dropping funnel with a pressure-equalizing tube
- Distillation and Claisen heads
- Calcium chloride tube
- Rotary evaporator

Procedure:

- Azeotropic Drying: Place nicotinic acid (10 g, 0.081 mol) and anhydrous benzene (275 ml) into a 500-ml three-necked flask. Heat the mixture to distill off approximately 75 ml of benzene to remove residual moisture. [\[9\]](#)

- **Reaction Setup:** Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride tube. Cool the suspension to 5°C in an ice bath.
- **Base Addition:** Add triethylamine (8.65 g, 0.086 mol, 1.05 eq) to the cold suspension all at once. The mixture should form a clear solution.[9]
- **Phosgene Addition:** While maintaining the temperature below 7°C, add a 12.5% solution of phosgene in benzene (34 g, containing 0.043 mol phosgene, 0.53 eq) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[9]
- **Reaction Completion:** Stir the mixture at room temperature for 45 minutes.
- **Filtration:** Heat the mixture to boiling and filter it while hot under slightly reduced pressure to remove the triethylamine hydrochloride precipitate. Wash the filter cake with three 25-ml portions of warm benzene (60°C).[9]
- **First Crystallization:** Combine the filtrate and washes and evaporate to dryness on a rotary evaporator. Simmer the residue with 75 ml of anhydrous benzene, filter while hot, and wash the small amount of precipitate with two 5-ml portions of cold benzene. Allow the filtrate to stand at 20°C for 2-3 hours to crystallize.
- **Second Crop:** Collect the crystals by filtration. Evaporate the filtrate to dryness and simmer the residue with 175 ml of a 2:3 benzene/cyclohexane mixture. Filter while hot and store the filtrate at 5°C for 18 hours to obtain a second crop of crystals.[9]
- **Drying:** Collect the crystalline product, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum. The total yield of **nicotinic anhydride** is typically between 87-93%.[9]

Quantitative Data for **Nicotinic Anhydride** Synthesis

Reagent	Molar Mass (g/mol)	Amount Used	Moles (mol)	Molar Eq.
Nicotinic Acid	123.11	10.0 g	0.081	1.0
Triethylamine	101.19	8.65 g	0.086	1.05
Phosgene	98.92	4.25 g	0.043	0.53
Product	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	% Yield

| **Nicotinic Anhydride** | 228.20 | 9.24 g | 8.05 - 8.65 g | 87 - 93%[\[9\]](#) |

Protocol 2: General Procedure for the Synthesis of N-Alkyl/Aryl Nicotinamides

This protocol describes a general, solvent-free method for the N-acylation of various primary and secondary amines using **nicotinic anhydride** at room temperature. This approach is advantageous for its simplicity, reduced waste, and often high yields.[\[10\]](#)

Materials:

- **Nicotinic Anhydride**
- Substituted amine (e.g., aniline, p-nitroaniline, benzylamine)
- Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottomed flask
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottomed flask, add the desired amine (2.0 mmol) to **nicotinic anhydride** (1.0 mmol, 0.5 eq).
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from minutes to a few hours depending on the reactivity of the amine.[\[10\]](#)
- **Workup:** Upon completion, add ethyl acetate (15 mL) to the reaction mixture.
- **Washing:** Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) to remove the nicotinic acid byproduct, and then with brine (10 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted nicotinamide.

Representative Data for N-Acylation with **Nicotinic Anhydride**

Entry	Amine Substrate	Reaction Time	Yield (%)*
1	Aniline	10 min	92%
2	p-Nitroaniline	8 min	91% [10]
3	Benzylamine	15 min	90%
4	Diethylamine	20 min	88%
5	Morpholine	10 min	93%

*Yields are representative and based on similar acylation reactions.[\[10\]](#) Actual yields may vary.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow from the starting material, nicotinic acid, to the final nicotinamide derivative.

Caption: Workflow for nicotinamide synthesis.

Reaction Mechanism

This diagram shows the detailed nucleophilic acyl substitution mechanism for the reaction of **nicotinic anhydride** with an amine.

Caption: Reaction mechanism for N-acylation.

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References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. CAS 16837-38-0: Nicotinic anhydride | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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